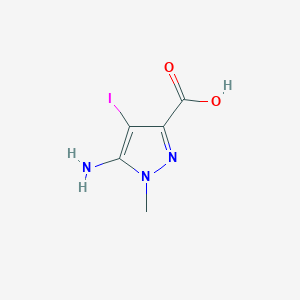
(2,4-Difluoro-5-nitrophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Difluoro-5-nitrophenyl)methanamine is an organic compound with the molecular formula C7H6F2N2O2 It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-5-nitrophenyl)methanamine typically involves the nitration of a difluorobenzene derivative followed by amination. One common method includes the following steps:
Nitration: The starting material, 2,4-difluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitro compound is then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
(2,4-Difluoro-5-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atoms can be substituted by other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted phenylmethanamines depending on the nucleophile used.
科学的研究の応用
(2,4-Difluoro-5-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,4-Difluoro-5-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in medicinal chemistry.
類似化合物との比較
Similar Compounds
(2,4-Difluoro-5-nitrophenyl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(2,4-Difluoro-5-nitrophenyl)acetic acid: Contains a carboxylic acid group instead of an amine.
(2,4-Difluoro-5-nitrophenyl)amine: Lacks the methylene group present in (2,4-Difluoro-5-nitrophenyl)methanamine.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both electron-withdrawing fluorine atoms and an electron-donating amine group allows for versatile chemical transformations and interactions.
特性
分子式 |
C7H6F2N2O2 |
|---|---|
分子量 |
188.13 g/mol |
IUPAC名 |
(2,4-difluoro-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6F2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H,3,10H2 |
InChIキー |
QLSXWYLTLLIMGM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13658551.png)

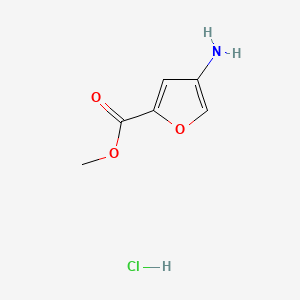
![benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B13658572.png)
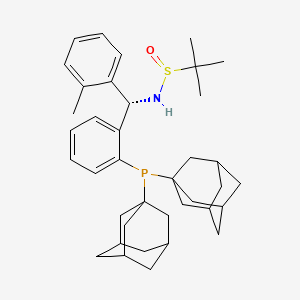

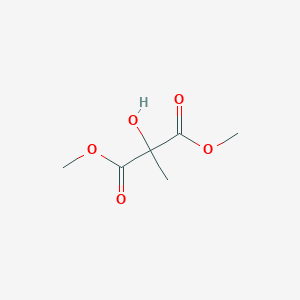
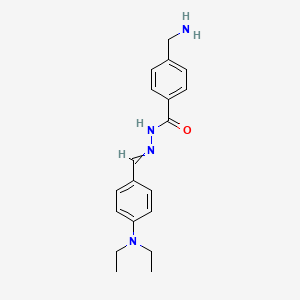
![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)

![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)

![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B13658611.png)
